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PROTAC CRABP-II Degrader-1

PROTAC linker optimization CRABP-II degradation structure-activity relationship

Researchers needing acute CRABP-II knockdown without ATRA’s transcriptional artifacts require selective degraders. This heterobifunctional PROTAC (4b) hijacks cIAP1 to degrade non-mitochondrial CRABP-II. - Validated in IMR-32 cells: ~75% migration inhibition at 10 µM - No RARα modulation; orthogonal to siRNA latency - Bestatin-ATRA hybrid with optimized PEG linker (n=2) - Purity ≥95%, solid, MW 764.95 g/mol - Use alongside SNIPER(CRABP)-11 for mitochondrial vs. extra-mitochondrial dissection

Molecular Formula C42H60N4O9
Molecular Weight 764.9 g/mol
Cat. No. B12426162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRABP-II Degrader-1
Molecular FormulaC42H60N4O9
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=NOCC(=O)NCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C42H60N4O9/c1-28(2)24-36(45-40(51)39(50)34(43)26-32-14-9-8-10-15-32)41(52)54-23-22-53-21-20-44-37(47)27-55-46-35-18-19-42(6,7)33(31(35)5)17-16-29(3)12-11-13-30(4)25-38(48)49/h8-17,25,28,34,36,39,50H,18-24,26-27,43H2,1-7H3,(H,44,47)(H,45,51)(H,48,49)/b13-11+,17-16+,29-12+,30-25+,46-35+/t34-,36+,39+/m1/s1
InChIKeyXEMRMMAFXLINDA-XVCXXHFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CRABP-II Degrader-1 Profile


PROTAC CRABP-II Degrader-1 (CAS 1225383-40-3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that hijacks cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase activity to induce selective, proteasome-dependent degradation of cellular retinoic acid-binding protein II (CRABP-II) [1]. The molecule comprises an all-trans retinoic acid (ATRA)-derived CRABP-II-recognition moiety conjugated via a PEG-based linker to a methyl bestatin (MeBS)-derived cIAP1 ligand; this design originated from the landmark compound 4b reported by Itoh et al. in 2010 [1]. It belongs to the SNIPER (Specific and Non-genetic IAP-dependent Protein ERaser) subclass of PROTACs and is supplied as a research-grade solid (purity ≥95–98%) with a molecular weight of 764.95 g/mol and molecular formula C₄₂H₆₀N₄O₉ [2].

PROTAC CRABP-II Degrader-1 Substitution Risks


Although several cIAP1-based SNIPER/PROTAC molecules target CRABP-II, they are not functionally interchangeable. The linker composition, IAP-ligand identity, and molecular geometry dictate which subcellular pools of CRABP-II are accessible for degradation, the degree of cIAP1 auto-degradation, and the consequent magnitude of cell migration inhibition [1]. For example, bestatin-based SNIPER(CRABP)-4 degrades cytosolic, nuclear, and membrane-localized CRABP-II but fails to degrade the mitochondrial pool, whereas the MV1-based SNIPER(CRABP)-11 uniquely degrades mitochondrial CRABP-II [2]. Even among bestatin-ATRA hybrids differing only in linker length, CRABP-II degradation efficacy varies substantially—compound 4b (n=2 linker, i.e., Degrader-1) markedly outperforms the shorter-linker 4a and longer-linker 4c in HT1080 cells [1]. Uninformed substitution therefore risks selecting a molecule that is inert against the subcellular compartment or cellular phenotype relevant to the experimental question.

PROTAC CRABP-II Degrader-1 Evidence


Linker-Length Optimization for CRABP-II Degradation

In the original SAR study, compounds 4a (n=1 linker), 4b (n=2 linker; identical to PROTAC CRABP-II Degrader-1), and 4c (n=3 linker) were compared head-to-head for CRABP-II degradation in HT1080 cells. Compound 4b was the most potent degrader, 4a showed intermediate activity, and 4c was relatively ineffective [1]. This intra-study ranking establishes 4b/Degrader-1 as the optimal linker geometry for CRABP-II engagement among the three initial candidates.

PROTAC linker optimization CRABP-II degradation structure-activity relationship

Cell Migration: Degrader-1 vs. MeBS and ATRA

In a functional cell migration assay using IMR-32 neuroblastoma cells, compound 4b (Degrader-1) at 10 μM and 30 μM inhibited migration by approximately 75% and 95%, respectively. By contrast, the cIAP1 ligand MeBS alone at 30 μM reduced migration by only ~30%, while ATRA alone or MeBS+ATRA mixture paradoxically enhanced migration by 30–40% [1]. The migration inhibition correlated with CRABP-II protein level reduction.

tumor cell migration neuroblastoma IMR-32 CRABP-II functional assay

Target Selectivity: CRABP vs. RARα

Western blot analysis confirmed that compound 4b (Degrader-1) reduced CRABP-I and CRABP-II protein levels without affecting retinoic acid receptor alpha (RARα) or β-actin levels [1]. This selectivity is noteworthy because ATRA—the CRABP-II-recruiting warhead within Degrader-1—is also the endogenous ligand for RARs. The conjugated PROTAC architecture thus redirects ATRA's binding away from RAR-mediated transcriptional activation toward CRABP degradation.

target selectivity off-target profiling retinoic acid signaling

Subcellular Compartment Degradation Specificity

Okuhira et al. (2017) demonstrated that bestatin-based SNIPER(CRABP) molecules (the class to which Degrader-1 belongs) degrade wild-type, cytosolic, nuclear, and membrane-localized CRABP-II but do NOT degrade mitochondrial CRABP-II. In contrast, the MV1-based SNIPER(CRABP)-11 uniquely degrades the mitochondrial CRABP-II pool [1][2]. TargetMol reports a DC50 of 5 μM for SNIPER(CRABP)-11 against mitochondrial CRABP-II . This functional divergence means Degrader-1 and SNIPER(CRABP)-11 are complementary tools: Degrader-1 for non-mitochondrial CRABP-II pools; SNIPER(CRABP)-11 when mitochondrial CRABP-II is the target.

subcellular compartment degradation mitochondrial CRABP-II IAP ligand comparison

Molecular Weight Comparison of CRABP-II Degraders

PROTAC CRABP-II Degrader-1 (MW 764.95) is the lowest molecular weight option among commercially available CRABP-II PROTACs bearing distinct chemical structures: Degrader-2 (MW 809), Degrader-3 (MW 853.05), and SNIPER(CRABP)-11 (MW 1062.34) . The original 2010 study explicitly noted that compound 4b (Degrader-1) 'possesses sufficient activity, permeability, and stability in cells to be employed in cellular assays' [1]. While direct permeability comparisons across these analogs have not been published, the lower MW of Degrader-1 is a generally favorable parameter for cell permeability in the PROTAC chemical space.

molecular weight PROTAC physicochemical properties permeability

PROTAC CRABP-II Degrader-1 Applications


CRABP-II Dependency in Neuroblastoma Migration

PROTAC CRABP-II Degrader-1 (4b) is the most extensively validated tool for interrogating CRABP-II function in neuroblastoma IMR-32 cell migration. At 10 μM, it inhibits migration by ~75%, and this inhibition correlates with CRABP-II protein levels [1]. This makes it the preferred chemical probe for experiments requiring acute, reversible CRABP-II depletion without the latency of siRNA/shRNA approaches. Researchers should procure Degrader-1 rather than Degrader-2 or Degrader-3 for IMR-32 migration studies because the published functional data are specific to the 4b/Degrader-1 structure.

Subcellular CRABP-II Pool Discrimination

When the experimental goal is to dissect compartment-specific CRABP-II functions, Degrader-1 (bestatin-based SNIPER class) serves as the 'non-mitochondrial' selective agent, while SNIPER(CRABP)-11 (MV1-based, DC50 5 μM) serves as the mitochondrial CRABP-II degrader [2]. Using both molecules in parallel enables clean separation of mitochondrial from extra-mitochondrial CRABP-II phenotypes, a strategy not achievable with any single agent. Procurement should include both compounds as a complementary pair.

CRABP-II Depletion Without RAR Activation

ATRA alone activates retinoic acid receptors (RARs) and can up-regulate CRABP-II, confounding loss-of-function studies. PROTAC CRABP-II Degrader-1 degrades CRABP-I/II without affecting RARα levels [1], providing a chemically orthogonal approach to CRABP-II functional knockdown that avoids the pleiotropic transcriptional effects of ATRA. This selectivity profile is documented in the primary literature for the specific 4b/Degrader-1 structure and should not be assumed for Degrader-2 or Degrader-3 without confirmatory data.

Linker SAR Reference for CRABP-II Degraders

The 4a/4b/4c linker series provides one of the few published intra-family PROTAC SAR datasets for CRABP-II, where 4b (n=2, Degrader-1) was optimal [1]. This makes Degrader-1 a valuable reference standard for medicinal chemistry programs developing next-generation CRABP-II degraders. Its well-characterized degradation profile, cellular permeability, and stability data provide a benchmark against which novel analogs can be compared. Procurement of Degrader-1 as a positive control is essential for any CRABP-II PROTAC optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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